molecular formula C15H11BrN4O2S B11647806 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B11647806
M. Wt: 391.2 g/mol
InChI Key: WRTGMBCMOYUFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzimidazole core, a bromine atom, and a carbamothioyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

Scientific Research Applications

4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamothioyl group may enhance binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
  • 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]phenylamine
  • 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzylamine

Uniqueness

4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H11BrN4O2S

Molecular Weight

391.2 g/mol

IUPAC Name

4-bromo-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C15H11BrN4O2S/c16-9-3-1-8(2-4-9)13(21)20-15(23)17-10-5-6-11-12(7-10)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23)

InChI Key

WRTGMBCMOYUFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.